(3,4-Dimethoxyphenyl)methylamine, also known as 3,4-dimethoxyphenethylamine, is an organic compound that belongs to the class of phenethylamines. It is characterized by the presence of methoxy groups at the 3 and 4 positions of the phenyl ring, which significantly influences its chemical behavior and biological activity. This compound has garnered interest due to its potential applications in pharmacology and organic synthesis.
The compound can be synthesized from various precursors, including 3,4-dimethoxyphenylacetonitrile through catalytic hydrogenation processes. It is also related to other biologically active compounds and intermediates used in the synthesis of pharmaceuticals such as verapamil and bevacolol.
The synthesis of (3,4-Dimethoxyphenyl)methylamine can be achieved through several methods:
The molecular structure of (3,4-Dimethoxyphenyl)methylamine features a phenethylamine backbone with two methoxy substituents on the aromatic ring. The structure can be represented as follows:
Property | Value |
---|---|
Density | 1.074 g/mL at 25°C |
Melting Point | 12–15 °C |
Boiling Point | 188 °C (15 mm Hg) |
Flash Point | >230 °F |
Solubility | Soluble in water; slightly soluble in chloroform and methanol |
(3,4-Dimethoxyphenyl)methylamine participates in various chemical reactions typical for amines and phenolic compounds:
These reactions often require specific conditions such as the presence of bases or acids and may involve solvents like dichloromethane or ethanol. Reaction yields and selectivity are influenced by factors such as temperature and reaction time.
The mechanism of action for (3,4-Dimethoxyphenyl)methylamine is primarily linked to its role as a precursor in the synthesis of neurotransmitter analogs. It is believed to exert effects similar to those of dopamine due to its structural similarity:
(3,4-Dimethoxyphenyl)methylamine has several scientific applications:
This compound exemplifies the intersection between organic chemistry and pharmacology, highlighting its importance in both fields through its diverse applications and biological relevance.
The compound (3,4-Dimethoxyphenyl)methylamine represents a structurally significant member of the arylethylamine class. Its systematic IUPAC name is N-ethyl-1-(3,4-dimethoxyphenyl)methanamine, which precisely defines its molecular architecture: an ethylamino group attached to a methylene bridge (–CH2–) linked to the 3,4-dimethoxylated benzene ring. This nomenclature follows IUPAC Rule C-814.1 for secondary amines, where the parent hydrocarbon chain (methanamine) is modified by the substituents "N-ethyl" and "1-(3,4-dimethoxyphenyl)" [5].
Structurally, it occupies an intermediate position between simpler phenethylamines and complex neurotransmitters. Key analogues include:
Table 1: Structural Comparison of Key Dimethoxy-Substituted Amines
Compound Name | IUPAC Name | Core Structure | Key Modifications |
---|---|---|---|
(3,4-Dimethoxyphenyl)methylamine | N-ethyl-1-(3,4-dimethoxyphenyl)methanamine | Ar–CH2–NH–C2H5 | Benzylamine core, N-ethylated |
3,4-Dimethoxyphenethylamine (DMPEA) | 2-(3,4-dimethoxyphenyl)ethan-1-amine | Ar–CH2–CH2–NH2 | Phenethylamine backbone |
N-Methyl-3,4-dimethoxyphenylethylamine | N-methyl-2-(3,4-dimethoxyphenyl)ethan-1-amine | Ar–CH2–CH2–NH–CH3 | Phenethylamine, N-methylated |
The benzylamine core (Ar–CH2–NH–R) distinguishes this compound from phenethylamines (Ar–CH2–CH2–NH2). The shortened chain impacts molecular conformation, electron distribution, and biological target engagement, particularly in steric interactions with neurotransmitter receptors. The 3,4-dimethoxy motif is a conserved pharmacophore in numerous bioactive molecules, influencing ligand binding through hydrogen bonding and hydrophobic interactions [1] [5].
Synthesis Evolution
The synthesis of dimethoxylated benzylamines historically proceeded via benzyl chloride intermediates, leveraging the nucleophilic substitution reactivity of chloromethyl groups. A pivotal route described in patent literature (CN105384650A) involves:
Alternative pathways employed Leuckart reactions or direct alkylation of amines with halomethyl precursors. Notably, the synthesis of N-methyl analogues (e.g., WO2009086464A1) utilized palladium-catalyzed hydrogenation under mild conditions (Pd/C, H2, 50–100°C) to reduce Schiff bases formed from aldehydes and alkylamines [3].
Table 2: Historical Synthetic Routes and Key Parameters
Synthetic Route | Key Steps | Catalyst/Conditions | Reported Yield | Era |
---|---|---|---|---|
Chloromethylation-Cyanation | Veratrole → Chloromethylation → CN → H2/Ni → Ethylation | Raney Ni, 60–80°C, 0.5–1.5 MPa | 68–75% (over 4 steps) | 1960s–1980s |
Direct Reductive Amination | 3,4-Dimethoxybenzaldehyde + Ethylamine → Imine → H2/Pd | Pd/C, methanol, 25–50°C | 85–90% | 1990s–Present |
Nitrile Reduction | 3,4-Dimethoxyphenylacetonitrile + Ethylamine → H2/Co | CoCl2/NaBH4, methanol | 70% | 1970s |
Early Pharmacological Screening
Initial investigations in the 1960s–1970s focused on neurotransmitter analog effects. (3,4-Dimethoxyphenyl)methylamine and its analogues were screened for:
Metabolic studies indicated rapid deethylation to the primary amine and O-demethylation to catechol metabolites, with plasma half-lives <1 hour in rodent models. This instability limited therapeutic interest compared to more metabolically robust analogues like bevantolol, where the amine serves as a synthetic intermediate rather than the active pharmacophore [1] [2].
The compound's primary historical significance lies as a synthetic precursor to beta-blockers (e.g., bevantolol) and other arylalkylamine pharmaceuticals, rather than as a biologically active entity itself. Its synthesis pathways paved the way for efficient production of complex molecules bearing the 3,4-dimethoxybenzylamine motif [1] [2] [3].
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6